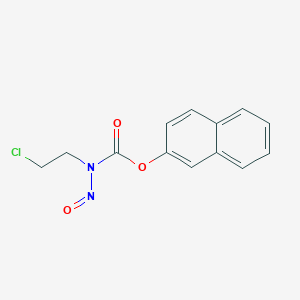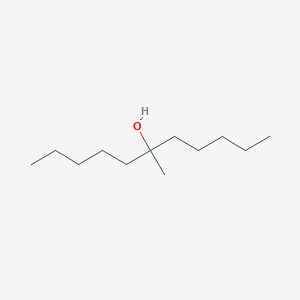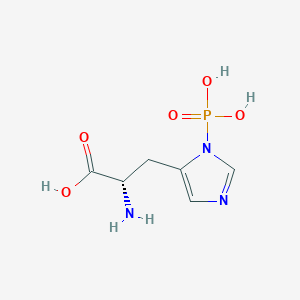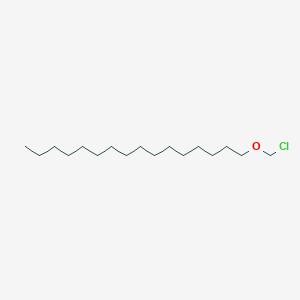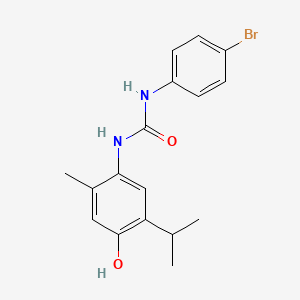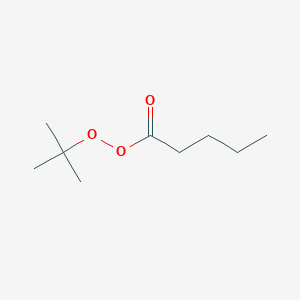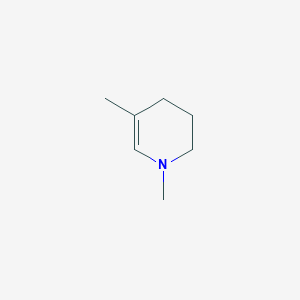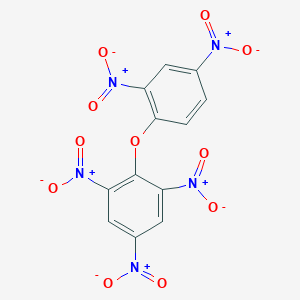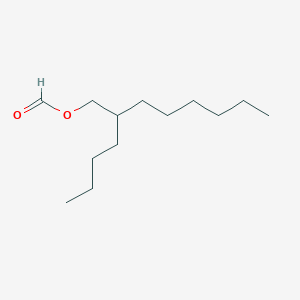
2-Butyloctyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctyl formate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of formic acid and 2-butyloctanol. Esters like this compound are known for their pleasant fragrances and are often used in the perfume and flavoring industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:
HCOOH+C4H9C8H17OH→HCOOC4H9C8H17+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 2-butyloctanol.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formic acid and 2-butyloctanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Butyloctyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the perfume and flavoring industries due to its pleasant fragrance.
Mécanisme D'action
The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of this compound is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .
Comparaison Avec Des Composés Similaires
Octyl formate: Another ester with similar applications in the perfume industry.
Methyl formate: Used in various industrial applications, including as a solvent and in the production of formic acid.
Ethyl formate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness: 2-Butyloctyl formate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other formates results in a different fragrance profile and solubility characteristics, making it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
5451-53-6 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
2-butyloctyl formate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3 |
Clé InChI |
HADRBQUWLKABJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


